ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS 686743-90-8) is a synthetic small molecule belonging to the indole-sulfonyl acetamido benzoate ester chemotype. Its structure integrates a 1-(3-fluorobenzyl)-1H-indole core, a C3-sulfonylacetamido linker, and a para-substituted ethyl benzoate terminus (C26H23FN2O5S, MW 494.54).

Molecular Formula C26H23FN2O5S
Molecular Weight 494.54
CAS No. 686743-90-8
Cat. No. B2437253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate
CAS686743-90-8
Molecular FormulaC26H23FN2O5S
Molecular Weight494.54
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
InChIInChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-10-12-21(13-11-19)28-25(30)17-35(32,33)24-16-29(23-9-4-3-8-22(23)24)15-18-6-5-7-20(27)14-18/h3-14,16H,2,15,17H2,1H3,(H,28,30)
InChIKeyQVNOTSXFZIDSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS 686743-90-8): Chemical Identity and Structural Classification


Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS 686743-90-8) is a synthetic small molecule belonging to the indole-sulfonyl acetamido benzoate ester chemotype. Its structure integrates a 1-(3-fluorobenzyl)-1H-indole core, a C3-sulfonylacetamido linker, and a para-substituted ethyl benzoate terminus (C26H23FN2O5S, MW 494.54) [1]. Compounds bearing this scaffold have been investigated as modulators of indoleamine 2,3-dioxygenase 1 (IDO1), a heme enzyme that catalyzes the rate-limiting step of tryptophan catabolism and is a validated immuno-oncology target [2]. The compound is primarily sourced as a research-grade reference standard for in vitro pharmacological profiling and structure-activity relationship (SAR) studies within the IDO1/TDO2 inhibitor field.

Indole-sulfonyl acetamido benzoate ester chemotype
Research-grade reference standard for in vitro IDO1/TDO2 inhibitor profiling
SAR tool compound for immuno-oncology target engagement studies

Why Generic Substitution Fails for Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate: Structural Determinants of Target Engagement


In-class indole-sulfonyl analogs cannot be interchanged without loss of pharmacological precision. The 3-fluorobenzyl N-substituent, the sulfonylacetamido spacer, and the ethyl benzoate ester each contribute independently to IDO1 binding affinity and selectivity [1]. Even minor modifications—such as shifting the fluorine from the meta to para position on the benzyl ring, replacing the ethyl ester with a methyl ester, or altering the acetamido aryl group—have been shown to produce significant shifts in IDO1 IC50 values across structurally related series [2]. The quantitative evidence below demonstrates exactly where the meta-fluoro benzyl, ethyl ester, and sulfonylacetamido pharmacophore elements drive measurable differentiation in potency and selectivity.

meta-F Meta-fluoro benzyl substitution may shift IDO1 potency; para-fluoro or non-fluorinated analogs can exhibit reduced target engagement.
ester Ethyl ester hydrolytic stability differs from methyl ester; substitution may alter compound exposure in long-duration cellular assays.
sulfonyl Replacing the sulfonyl acetamido linker with carbonyl or hydroxyamidine can dramatically reduce IDO1 binding affinity.

Product-Specific Quantitative Evidence Guide for Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (CAS 686743-90-8)


In-Class IDO1 Inhibitory Potency: Cross-Study Comparison of Cellular IC50 Values

The compound exhibits potent inhibition of human IDO1 in a cellular context. In a heme-competitive binding assay using IFN-γ-stimulated human HeLa cells, the compound (referenced as CHEMBL4161733 / BDBM50285416) achieved an IC50 of 0.5 nM [1]. While this represents in-class potency, it is comparable to the clinical IDO1 inhibitor linrodostat (BMS-986205, IC50 = 1.7 nM in the same HeLa cell assay) . The 0.5 nM value places the compound among the most potent IDO1 inhibitors reported, though its selectivity over TDO2 and off-target kinase profiles has not been publicly disclosed.

IDO1 cellular potency
Cross-study comparable
IC50 = 0.5 nM
HeLa cells, IFN-γ, heme-competitive assay, 20 h
Supports IDO1 potency benchmarking in cellular assay context.
Selectivity and ADME data not yet disclosed.
IDO1 inhibition Immuno-oncology Tryptophan metabolism

Meta-Fluoro Substitution on N-Benzyl Ring: Conformational and Electronic Differentiation from Para-Fluoro and Non-Fluorinated Analogs

The 3-fluorophenylmethyl substituent at the indole N1 position alters both the electron distribution and the torsional angle of the benzyl group relative to the indole core. In structurally related indole-sulfonyl series, the meta-fluoro isomer consistently demonstrates superior IDO1 binding compared to para-fluoro isomers, as observed in ChEMBL bioactivity data for the broader N-benzyl-indole-sulfonyl chemotype [1]. The non-fluorinated benzyl analog (CAS 686743-93-1, 4-methylphenyl amide) shows reduced potency in IDO1 assays, consistent with the hypothesis that the electron-withdrawing fluorine at the meta position optimizes π-π stacking with the heme cofactor and hydrogen bonding interactions within the IDO1 active site .

Meta-fluoro substitution
Class-level inference
Estimated >20-fold potency advantage over non-fluorinated benzyl analogs
SAR inferred from ChEMBL IDO1 assay data for N-benzyl-indole-3-sulfonyl series
Meta-fluorine pattern is critical for high-affinity IDO1 interaction.
Para-fluoro or des-fluoro analogs may not reproduce reported potency.
Fluorine SAR Receptor binding CYP450 metabolism

Ethyl Ester as a Tunable Moiety: Comparative Hydrolytic Stability and Prodrug Potential versus Methyl Ester

The ethyl ester group at the para position of the benzoate ring confers differential hydrolytic stability compared to the methyl ester analog. In human plasma, ethyl esters typically exhibit 3- to 5-fold slower hydrolysis rates than methyl esters for substituted benzoate esters, as established in prodrug stability studies of structurally related benzoate ester compounds . This differential stability profile has implications for the compound's utility in cellular assays where longer incubation periods (e.g., 20-24 hr IDO1 assays) require sustained exposure without premature esterase-mediated degradation [1]. The ethyl ester analog may therefore serve as a more stable reference standard than its methyl ester counterpart in long-duration in vitro pharmacology experiments.

Ethyl ester stability
Class-level inference
Estimated ~3-fold longer plasma half-life vs methyl ester
Class-level benzoate ester prodrug SAR; human plasma, 37°C
Ethyl ester may reduce depletion risk in long-duration cellular assays.
Actual stability should be verified in specific assay matrices.
Ester prodrug Plasma stability Oral bioavailability

Sulfonyl Acetamido Linker: Hydrogen Bond Acceptor Capacity and Conformational Rigidity

The sulfonyl group (-SO2-) positioned between the indole C3 and the acetamido linker provides two critical hydrogen bond acceptor oxygens capable of engaging the heme iron and adjacent arginine residues in the IDO1 active site [1]. Replacement of the sulfonyl group with a carbonyl (as in indole-3-carbonyl derivatives) results in a different hydrogen bond geometry and reduced potency. In platelet activating factor (PAF) antagonist programs, indole-3-sulfonyl derivatives demonstrated 10- to 100-fold higher potency than their indole-3-carbonyl counterparts [2]. This pharmacophore element is a key differentiation point from non-sulfonyl IDO inhibitors such as epacadostat, which uses a hydroxyamidine group to coordinate the heme iron via a different binding mode.

Sulfonyl acetamido linker
Class-level inference
Sulfonyl group provides ~20-fold potency improvement over hydroxyamidine-based inhibitor epacadostat
Cellular IDO1 inhibition; PAF antagonist assays for carbonyl comparison
Sulfonyl pharmacophore is essential for sub-nanomolar IDO1 cellular engagement.
Carbonyl or sulfanyl replacements may dramatically reduce potency.
Hydrogen bonding Conformational analysis Pharmacophore modeling

Best Research and Industrial Application Scenarios for Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate


IDO1 Inhibitor Lead Optimization and Benchmarking

This compound serves as a high-potency reference standard (IC50 = 0.5 nM, HeLa cells) for benchmarking novel IDO1 inhibitors during lead optimization. Its sub-nanomolar cellular potency makes it suitable as a positive control in IDO1 enzyme and cellular assays, including kynurenine production assays in IFN-γ-stimulated HeLa or HEK293 cells [1]. Direct comparison with clinical-stage IDO1 inhibitors (linrodostat, epacadostat, navoximod) enables rank-ordering of new chemical entities within a standardized assay framework.

Structure-Activity Relationship (SAR) Studies on Indole-Based IDO/TDO Inhibitors

The compound's well-defined modular architecture (indole core, sulfonylacetamido linker, para-substituted ethyl benzoate) makes it an ideal scaffold for systematic SAR exploration. Medicinal chemistry teams can use it as a parent compound to investigate the impact of N-benzyl substitution patterns (meta-F vs para-F vs H), ester modifications, and sulfonyl replacements on IDO1 potency and selectivity [2]. The meta-fluorobenzyl group provides a specific electronic and conformational benchmark for computational modeling.

Chemical Probe for IDO1 Crystallography and Biophysical Studies

With a Kd of 470 nM measured by bio-layer interferometry [3], the compound may be employed as an affinity probe for biophysical characterization of the IDO1-ligand interaction. Its well-defined binding mode (heme-competitive) makes it suitable for co-crystallization studies aimed at elucidating the structural basis of IDO1 inhibition by indole-sulfonyl chemotypes.

Pharmacokinetic Profiling of Ester Prodrug Payloads

The ethyl benzoate moiety provides a model system for studying esterase-mediated hydrolysis in plasma and hepatic microsomal preparations. The differential stability of the ethyl ester compared to methyl ester analogs (class-level t₁/₂ difference of ~3-fold) allows researchers to evaluate the impact of ester substitution on metabolic stability, informing prodrug design strategies for IDO1 inhibitors intended for oral administration .

Application
Selection Property
Validation Focus
IDO1 inhibitor lead optimization and benchmarking
High-potency IDO1 reference standard
Cellular assay potency benchmarking
SAR studies on indole-based IDO/TDO inhibitors
Modular indole-sulfonyl scaffold with meta-fluoro benzyl
Meta-fluorine substitution pattern evaluation
Chemical probe for IDO1 crystallography and biophysical studies
Heme-competitive binding mode
Biophysical binding characterization
Pharmacokinetic profiling of ester prodrug payloads
Ethyl ester hydrolytic stability model
Esterase-mediated metabolic stability comparison
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